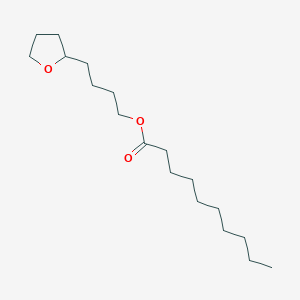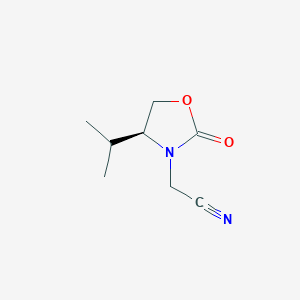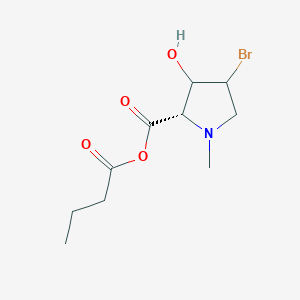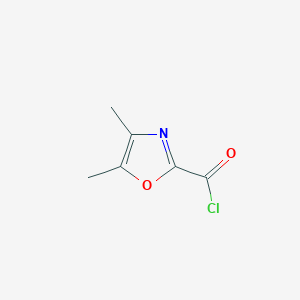
4-(Oxolan-2-yl)butyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydrofuran-2-yl)butyl decanoate is an organic compound belonging to the class of tetrahydrofuran derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a butyl chain, which is further esterified with decanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tetrahydrofuran-2-yl)butyl decanoate typically involves the esterification of 4-(tetrahydrofuran-2-yl)butanol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of 4-(tetrahydrofuran-2-yl)butyl decanoate can be scaled up using continuous flow processes. This involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is continuously removed from the reactor, allowing for efficient and large-scale production. The use of commercial catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tetrahydrofuran-2-yl)butyl decanoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4-(tetrahydrofuran-2-yl)butanol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydrofuran-2-yl)butyl decanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Wirkmechanismus
The mechanism of action of 4-(tetrahydrofuran-2-yl)butyl decanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate: Similar structure with a longer alkyl chain.
2-(Tetrahydrofuran-2-yl)ethyl decanoate: Similar structure with a shorter alkyl chain.
4-(Tetrahydrofuran-2-yl)butyl hexanoate: Similar structure with a shorter carboxylic acid chain.
Uniqueness: 4-(Tetrahydrofuran-2-yl)butyl decanoate is unique due to its specific combination of the tetrahydrofuran ring and decanoate ester, which imparts distinct chemical and biological properties. Its balanced hydrophobic and hydrophilic characteristics make it suitable for various applications in different fields .
Eigenschaften
CAS-Nummer |
5453-16-7 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
4-(oxolan-2-yl)butyl decanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-14-18(19)21-15-10-9-12-17-13-11-16-20-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
CAETXHDMWBEGGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCCCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)




![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)


![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)

